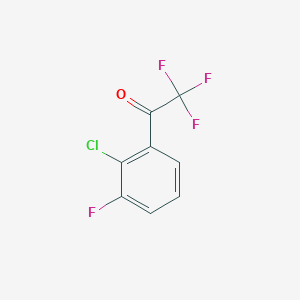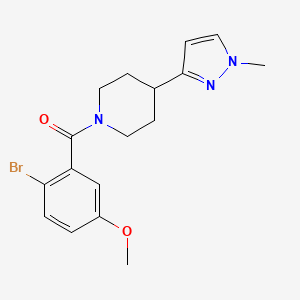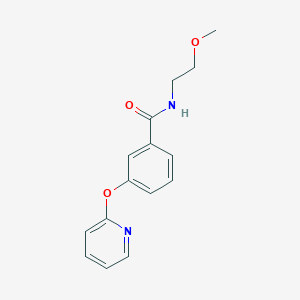
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK5498A, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine to form 2-(2-methoxyethylamino)nicotinic acid. This intermediate is then reacted with 3-aminobenzoyl chloride to form the final product.
Starting Materials
2-chloronicotinic acid, 2-methoxyethylamine, 3-aminobenzoyl chloride
Reaction
Step 1: 2-chloronicotinic acid is reacted with 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form 2-(2-methoxyethylamino)nicotinic acid., Step 2: 2-(2-methoxyethylamino)nicotinic acid is then reacted with 3-aminobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide., Step 3: The final product is purified by recrystallization or column chromatography.
Mecanismo De Acción
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It has high yield and purity, making it easy to obtain for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide also has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide. One potential application is in the treatment of cancer. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in the treatment of inflammation and autoimmune diseases. N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been shown to reduce inflammation in animal models, and further studies are needed to determine its potential in clinical trials. Additionally, N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and clinical trials.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit BET proteins, which are involved in the regulation of various genes, including those involved in cancer and inflammation. Studies have shown that N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide can inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGMLQZAJVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)
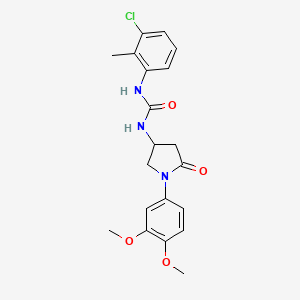
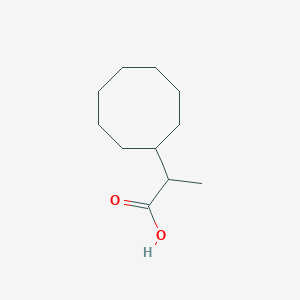
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
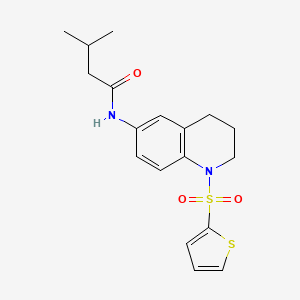
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
